![molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride CAS No. 753499-14-8](/img/structure/B1429145.png)

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

Overview

Description

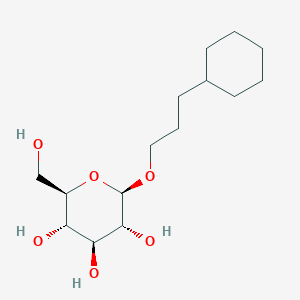

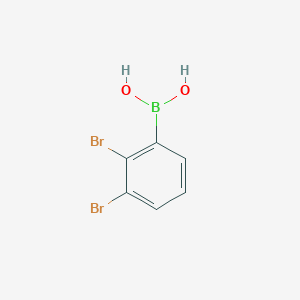

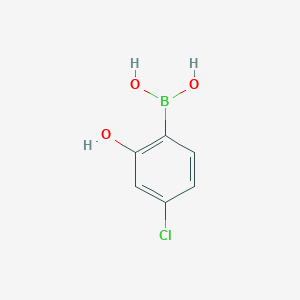

“1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride” is a chemical compound with the molecular formula C19H19F3N2O2 . It is also known by the synonyms NS6740 and NS 6740 NEW .

Molecular Structure Analysis

The molecular weight of this compound is 400.82 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in the product documentation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.82 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and stability might be available in the product documentation .Scientific Research Applications

Neuropharmacology: Modulation of α7 Nicotinic Acetylcholine Receptors

NS 6740 is known to be a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has a unique property of promoting stable desensitization of these receptors, which can be reactivated with positive allosteric modulators (PAMs) . This makes it a valuable tool for studying the cholinergic anti-inflammatory pathway and its implications in neurodegenerative diseases.

Therapeutic Agent Development: Silent Agonism

The compound has been termed a ‘silent agonist’ because it can place the α7 nAChR into a desensitized state without apparent activation of the ion channel . This characteristic is significant for developing therapeutics that act on signaling pathways not involving ion channel opening, offering a new avenue for drug development.

Molecular Modeling and Drug Design

NS 6740’s interaction with the α7 nAChR has been modeled to understand its binding and activity. This information is crucial for the design of new drugs that can target these receptors with higher specificity and efficacy .

Study of Cholinergic Anti-Inflammatory Pathway

NS 6740 is an effective activator of the cholinergic anti-inflammatory pathway, despite its low efficacy for channel activation. This pathway is a critical target for treating inflammatory diseases, and NS 6740 serves as a model compound for exploring this therapeutic potential .

Understanding Receptor Desensitization Mechanisms

The ability of NS 6740 to induce stable desensitization of α7 nAChR is a valuable feature for studying the mechanisms behind receptor desensitization. This can provide insights into how receptors can be selectively modulated, which is important for both basic research and clinical applications .

Exploration of Allosteric Modulation

NS 6740’s interaction with allosteric sites on the α7 nAChR has been studied to understand how these sites can be exploited to develop new types of allosteric modulators. This research can lead to the creation of drugs that have fewer side effects and improved therapeutic profiles .

Mechanism of Action

Target of Action

The primary target of 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone Hydrochloride, also known as NS 6740, is the α7 nicotinic acetylcholine receptor . This receptor belongs to the family of Cys-loop Ligand-Gated Ion channels (LGIC), composed of five subunits assembled around a central pore .

Mode of Action

NS 6740 acts as a selective partial agonist with low efficacy for channel activation on the α7 nicotinic acetylcholine receptor . It is capable of promoting the stable conversion of the receptors to nonconducting (desensitized) states that can be reactivated with the application of positive allosteric modulators (PAMs) .

Biochemical Pathways

The interaction of NS 6740 with the α7 nicotinic acetylcholine receptor affects the cholinergic signaling pathway . The compound’s ability to desensitize the receptor and then reactivate it with PAMs can modulate the downstream effects of this pathway .

Pharmacokinetics

As a small molecule drug, it is likely to have good bioavailability and distribution .

Result of Action

The molecular and cellular effects of NS 6740’s action involve the modulation of the α7 nicotinic acetylcholine receptor . By promoting the stable conversion of the receptors to nonconducting states and allowing their reactivation with PAMs, NS 6740 can influence the receptor’s function and downstream signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

properties

IUPAC Name |

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRBONTAYCFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride | |

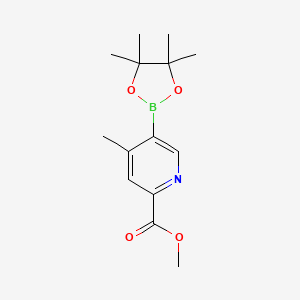

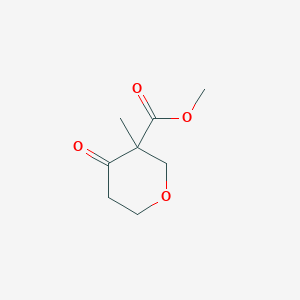

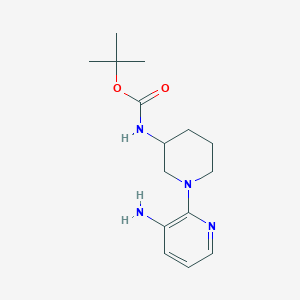

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)